molecular formula C19H18N2O4 B214074 5-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-yl)furan-2-carboxamide

5-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-yl)furan-2-carboxamide

Cat. No.: B214074
M. Wt: 338.4 g/mol
InChI Key: MUJJOVYQYSVVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-yl)furan-2-carboxamide is an aromatic ether compound. It is known for its unique structure, which includes a furan ring, a pyridine ring, and an ethoxyphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-yl)furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, the introduction of the pyridine ring, and the attachment of the ethoxyphenoxy group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-yl)furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-methoxyphenoxy)methyl]-N-(3-pyridinyl)-2-furancarboxamide
  • 5-[(4-ethoxyphenoxy)methyl]-N-(2-pyridinyl)-2-furancarboxamide

Uniqueness

5-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-yl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

5-[(4-ethoxyphenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide

InChI

InChI=1S/C19H18N2O4/c1-2-23-15-5-7-16(8-6-15)24-13-17-9-10-18(25-17)19(22)21-14-4-3-11-20-12-14/h3-12H,2,13H2,1H3,(H,21,22)

InChI Key

MUJJOVYQYSVVTE-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CN=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CN=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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